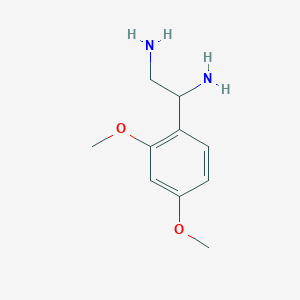
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2O2 It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can be achieved through several routes. One common method involves the electrocatalytic 1,2-diamination of alkenes. This process uses an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents . Another method involves the reduction of 2,4-dimethoxyphenyl ethane-1,2-dione using appropriate reducing agents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Common reagents used in these reactions include periodate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The pathways involved in its action include binding to active sites of enzymes and altering their conformation, thereby modulating their function .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but differs in its oxidation state and reactivity.
1,2-Diphenylethane-1,2-diamine: This compound lacks the methoxy groups, leading to different chemical and biological properties.
Biological Activity
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C11H16N2O2
- Molecular Weight : Approximately 196.25 g/mol
- Structure : Contains a phenyl group with two methoxy substituents and a diamine functional group.
The compound primarily acts as an enzyme inhibitor , affecting various biological pathways. Its interaction with specific molecular targets leads to alterations in enzyme activity, which can result in various pharmacological effects. For example, it has been noted to inhibit metalloproteases such as ADAMTS-4, which is implicated in osteoarthritis treatment .
Enzyme Inhibition
This compound has shown potential in inhibiting several enzymes:
- ADAMTS-4 Inhibition : This compound exhibits over 1000-fold selectivity for ADAMTS-4 compared to other metalloproteases like ADAMTS-5 and MMP-13. This selectivity suggests its potential as a therapeutic agent for osteoarthritis .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| WRL-68 | 86 | Moderate cytotoxicity |
| Caco2 | Not specified | Not tested |
| MCF-7 | Not specified | Not tested |
| PC-3 | Not specified | Not tested |
These findings indicate that while this compound exhibits moderate activity against liver cancer cells (WRL-68), further studies are required to assess its efficacy against other cancer types .
Study on Anticonvulsant Activity
A study investigated the anticonvulsant properties of derivatives related to this compound. The derivatives demonstrated significant anticonvulsant activity against PTZ-induced seizures. Although the specific activities of this compound were not detailed, the structural similarities suggest potential for similar effects .
Research on Antimalarial Activity
Another study examined the antimalarial properties of compounds structurally similar to this compound. The results indicated substantial suppression of parasitemia in infected models treated with these compounds. This suggests that modifications to the diamine structure could enhance antimalarial efficacy .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,6,11-12H2,1-2H3 |
InChI Key |
MRJCTSXFQOEYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















